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4-Nitrophenyl-beta-D-glucopyranoside monohydrate -

4-Nitrophenyl-beta-D-glucopyranoside monohydrate

Catalog Number: EVT-13522190
CAS Number:
Molecular Formula: C12H17NO9
Molecular Weight: 319.26 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

4-Nitrophenyl-beta-D-glucopyranoside monohydrate is a synthetic compound widely recognized as a chromogenic substrate for beta-D-glucosidase. This compound is utilized in various biochemical assays due to its ability to produce a yellow solution upon enzymatic cleavage, making it valuable for detecting and quantifying enzyme activity. The chemical formula of this compound is C12H15NO8H2OC_{12}H_{15}N_{O_8}\cdot H_2O, with a molecular weight of approximately 319.27 g/mol. It is typically stored as a white to light yellow powder or crystalline solid and is sensitive to heat and moisture, requiring refrigeration for optimal stability .

Source and Classification

4-Nitrophenyl-beta-D-glucopyranoside monohydrate is classified under the category of glycosides, specifically as an aromatic glycoside due to its nitrophenyl group. It is synthesized from glucose derivatives and nitrophenol, which are common starting materials in organic chemistry. The compound's CAS number is 2492-87-7, and it can be sourced from various chemical suppliers including TCI Chemicals, Sigma-Aldrich, and Calbiochem .

Synthesis Analysis

Methods

The synthesis of 4-nitrophenyl-beta-D-glucopyranoside typically involves several key steps:

  1. Acetylation: D-glucose is acetylated using acetic anhydride to protect the hydroxyl groups.
  2. Condensation: The acetylated glucose is then condensed with p-nitrophenol in the presence of a catalyst, often using solvents like dichloromethane under reflux conditions.
  3. Hydrolysis: Following condensation, the product undergoes hydrolysis with sodium methoxide to yield the desired beta-D-glucoside .

Technical Details

The reaction conditions such as temperature, pH, and concentration significantly influence the yield and purity of the final product. Typical yields from these reactions range between 10% to 25%, depending on the specific methodologies employed .

Molecular Structure Analysis

Structure

The molecular structure of 4-nitrophenyl-beta-D-glucopyranoside can be represented as follows:

  • Chemical Formula: C12H15NO8C_{12}H_{15}N_{O_8}
  • Molecular Weight: Approximately 319.27 g/mol
  • Melting Point: Ranges from 164°C to 168°C .

The structure features a beta-D-glucopyranoside moiety linked to a para-nitrophenyl group, which contributes to its chromogenic properties.

Data

  • Density: Approximately 1.6 g/cm³
  • Boiling Point: Approximately 582°C at 760 mmHg
  • Flash Point: Approximately 305°C .
Chemical Reactions Analysis

4-Nitrophenyl-beta-D-glucopyranoside serves primarily as a substrate for beta-D-glucosidase, an enzyme that hydrolyzes glycosidic bonds. Upon enzymatic cleavage, it releases p-nitrophenol, which results in a color change that can be quantitatively measured.

Reactions

The primary reaction can be summarized as follows:

4 Nitrophenyl beta D glucopyranoside+H2OβglucosidaseD Glucose+p Nitrophenol\text{4 Nitrophenyl beta D glucopyranoside}+\text{H}_2\text{O}\xrightarrow{\beta-\text{glucosidase}}\text{D Glucose}+\text{p Nitrophenol}

This reaction is essential in various biochemical assays for measuring enzyme activity and studying carbohydrate metabolism .

Mechanism of Action

The mechanism of action involves the binding of beta-D-glucosidase to the substrate, leading to the hydrolysis of the glycosidic bond. This process can be described in several steps:

  1. Enzyme Binding: The enzyme binds to the substrate at its active site.
  2. Transition State Formation: A transition state is formed where the glycosidic bond begins to break.
  3. Product Release: The products (D-glucose and p-nitrophenol) are released from the enzyme, resulting in a color change that can be measured spectrophotometrically.

This mechanism highlights the importance of enzyme-substrate interactions in catalyzing biochemical reactions .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: White to light yellow powder or crystalline solid
  • Storage Conditions: Refrigerated (0-10°C), stored under inert gas due to hygroscopic nature .

Chemical Properties

  • Solubility: Soluble in water and organic solvents
  • Stability: Sensitive to heat and moisture; should be handled with care to avoid degradation.

Relevant Data or Analyses

Safety data indicate that this compound may cause irritation upon contact and should be handled with appropriate safety measures including gloves and eye protection .

Applications

4-Nitrophenyl-beta-D-glucopyranoside monohydrate finds extensive applications in scientific research:

  • Enzyme Activity Assays: Used as a substrate for measuring beta-D-glucosidase activity in various biological samples.
  • Biochemical Research: Facilitates studies on carbohydrate metabolism and enzyme kinetics.
  • Diagnostic Applications: Employed in clinical diagnostics for assessing enzyme deficiencies or disorders related to carbohydrate metabolism .
Enzymatic Hydrolysis Mechanisms & Kinetic Analysis of 4-Nitrophenyl-β-D-Glucopyranoside Monohydrate

β-Glucosidase Substrate Specificity & Catalytic Efficiency Profiling

4-Nitrophenyl-β-D-glucopyranoside monohydrate (pNPG, C₁₂H₁₅NO₈·H₂O) serves as a premier chromogenic substrate for investigating β-glucosidase specificity due to its structural mimicry of native cellooligosaccharides. The aglycone component (4-nitrophenol) enables real-time kinetic measurements through visible light absorption upon glycosidic bond cleavage. Enzymatic specificity studies reveal that β-glucosidases exhibit stringent requirement for the β-gluco configuration at the anomeric carbon, with negligible activity against α-linked analogs or other p-nitrophenyl-glycosides (e.g., galactosides, xylosides) [6] [9].

Catalytic efficiency (kcat/KM) profiling demonstrates that pNPG hydrolysis occurs with significantly higher efficiency than natural disaccharides. Purified β-glucosidase from Rhynchophorus palmarum digestive fluid exhibits a kcat/KM of 240.48 mM⁻¹s⁻¹ for pNPG versus 134.80 mM⁻¹s⁻¹ for cellobiose, indicating superior transition state stabilization of the synthetic substrate [9]. This enhanced efficiency stems from the electron-withdrawing nitro group lowering the energy barrier for glycosidic bond cleavage. Linkage-specific analysis further reveals preferential hydrolysis of β-(1→4) glucosidic bonds (relative activity: 100%) compared to β-(1→6) (23%), β-(1→3) (18%), and β-(1→2) (7%) configurations [9].

Table 1: Kinetic Parameters of β-Glucosidase Hydrolysis Using pNPG

Enzyme SourceKM (mM)kcat (s⁻¹)kcat/KM (mM⁻¹s⁻¹)Reference
Rhynchophorus palmarum0.42101.0240.48 [9]
Bovine liver0.5886.3148.79 [5]
Aspergillus niger1.15312.7271.91 [9]

Quantitative Spectrophotometric Assay Development for Enzyme Activity Monitoring

The quantitative detection of β-glucosidase activity relies on the stoichiometric relationship between enzymatic hydrolysis and 4-nitrophenol liberation. Each micromole of hydrolyzed pNPG generates precisely one micromole of the chromophore, exhibiting maximal absorbance at 400–420 nm under alkaline conditions (pH > 10) [1] [5]. This forms the basis for continuous or endpoint assays with detection limits as low as 0.05 U/mL. Critical assay parameters include:

  • Wavelength Selection: 405 nm is optimal for standard microplate readers, though 410–420 nm minimizes interference from turbidity [1]
  • Extinction Coefficient: ε = 18,300 M⁻¹cm⁻¹ at pH 10.5 (validated across 0.1–5.0 mM concentrations) [8]
  • Buffer Compatibility: Acetate (pH 4.5–5.5), citrate-phosphate (pH 3.0–7.0), and Tris-HCl (pH 7.0–8.5) show <5% interference [9]
  • Termination Reagents: 1M Na₂CO₃ (pH shift to ~11.0) stabilizes chromophore intensity for >60 minutes [9]

Automated platforms leverage pNPG’s properties for high-throughput screening. Robotic pipetting systems (e.g., Biomek FXp) enable processing of 1,536-well formats with Z’-factors >0.85, making it ideal for inhibitor discovery campaigns [1] [5]. The assay’s robustness is evidenced by inter-laboratory coefficients of variation <4.5% for Vmax determinations when standardized against p-nitrophenol calibration curves [1].

pH-Dependent Hydrolysis Kinetics & Transition State Stabilization Studies

The hydrolysis mechanism of pNPG exhibits profound pH-dependence, transitioning through three distinct mechanistic regimes:

  • Acidic pH (pH < 3.0): Dominated by specific acid catalysis with an inverse kinetic isotope effect (kH3O+/kD3O+ = 0.63–0.65). This indicates rate-limiting protonation of the glycosidic oxygen (conjugate acid formation) followed by heterolytic C-O bond cleavage [3] [4].
  • Neutral pH (pH 5.0–7.0): Features intramolecular nucleophilic catalysis where the C2-hydroxyl group attacks the anomeric carbon, forming a 1,2-anhydroglucose intermediate. This is supported by a normal solvent isotope effect (kH/kD = 1.5) indicating proton transfer in the transition state [4] [5].
  • Alkaline pH (pH > 8.0): Proceeds through hydroxide-ion attack at the anomeric center with second-order kinetics proportional to [OH⁻] concentration [4].

Table 2: pH-Dependence of pNPG Hydrolysis Kinetic Constants

pH RegimeRate Constant (kobs, s⁻¹)Isotope EffectDominant Mechanism
2.03.2 × 10⁻⁷kH/kD = 0.63Specific acid catalysis, oxocarbenium ion formation
5.58.7 × 10⁻⁶kH/kD = 1.50Intramolecular nucleophilic displacement
10.01.1 × 10⁻⁴-OH⁻ nucleophilic attack

β-Glucosidases exploit these inherent chemical properties by providing complementary transition state stabilization. The enzyme’s active site residues (typically Glu/ Asp nucleophile and Glu acid/base) pre-organize the substrate into a distorted boat conformation, reducing the activation energy for glycosidic bond cleavage by >10³-fold compared to spontaneous hydrolysis [3] [9].

Comparative Kinetic Analysis Across Eukaryotic vs. Prokaryotic β-Glucosidase Isoforms

Kinetic divergence between eukaryotic and prokaryotic β-glucosidases is most pronounced in their interaction with pNPG, as quantified through temperature-optimized Michaelis-Menten analysis:

  • Eukaryotic Enzymes (mammalian, fungal): Exhibit higher substrate affinity (KM = 0.15–0.60 mM) but moderate turnover (kcat = 80–150 s⁻¹). Their pH optima cluster sharply at pH 4.5–5.0 with <10% residual activity beyond pH 6.0 [5] [9]. Thermal stability is superior (Topt = 55–65°C), attributed to glycosylation-mediated stabilization.
  • Prokaryotic Enzymes (bacterial): Display lower affinity (KM = 1.0–3.5 mM) compensated by rapid turnover (kcat = 250–500 s⁻¹). Activity profiles are broader (pH 4.0–7.5), with notable alkaliphilic variants maintaining >80% activity at pH 8.5 [9]. Their thermal stability correlates with habitat adaptation (Topt = 37–55°C).

Table 3: Eukaryotic vs. Prokaryotic β-Glucosidase Kinetic Profiles Using pNPG

ParameterEukaryotic RangeProkaryotic RangeSignificance (p<0.01)
KM (mM)0.15–0.601.0–3.5Higher affinity in eukaryotes
kcat (s⁻¹)80–150250–500Faster turnover in bacteria
pH optimum4.5–5.04.0–7.5Broader adaptability in prokaryotes
Temperature optimum (°C)55–6537–55Thermophilic adaptation in fungi
Transglucosylation yield15–25%5–12%Enhanced in eukaryotic GH1 family

The transglucosylation capacity—critical for oligosaccharide synthesis—is markedly higher in eukaryotic enzymes (15–25% yield) versus prokaryotic counterparts (5–12%). This functional divergence correlates with structural differences in active site topology: Eukaryotic GH1 family enzymes possess deeper substrate-binding pockets that stabilize glucosyl-enzyme intermediates, favoring transfer over hydrolysis [9].

Properties

Product Name

4-Nitrophenyl-beta-D-glucopyranoside monohydrate

IUPAC Name

2-(hydroxymethyl)-6-(4-nitrophenoxy)oxane-3,4,5-triol;hydrate

Molecular Formula

C12H17NO9

Molecular Weight

319.26 g/mol

InChI

InChI=1S/C12H15NO8.H2O/c14-5-8-9(15)10(16)11(17)12(21-8)20-7-3-1-6(2-4-7)13(18)19;/h1-4,8-12,14-17H,5H2;1H2

InChI Key

KSEGJDPERYLUSV-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1[N+](=O)[O-])OC2C(C(C(C(O2)CO)O)O)O.O

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